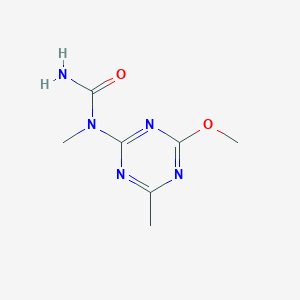

N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-(4-Méthoxy-6-méthyl-1,3,5-triazin-2-yl)-N-méthylurée est un composé synthétique connu pour ses applications dans divers domaines, notamment l'agriculture et la pharmacie. Elle se caractérise par sa structure cyclique de triazine, un motif courant dans de nombreux herbicides et produits pharmaceutiques. La formule moléculaire du composé est C7H11N5O2, et sa masse moléculaire est de 197,19 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la N-(4-Méthoxy-6-méthyl-1,3,5-triazin-2-yl)-N-méthylurée implique généralement la réaction de la 2-amino-4-méthoxy-6-méthyl-1,3,5-triazine avec de l'isocyanate de méthyle. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le processus implique le chauffage des réactifs dans un solvant approprié, tel que le méthanol, et l'utilisation d'un catalyseur pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et un contrôle précis des paramètres de réaction pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques telles que la cristallisation ou la chromatographie pour éliminer les impuretés éventuelles .

Analyse Des Réactions Chimiques

Types de réactions

La N-(4-Méthoxy-6-méthyl-1,3,5-triazin-2-yl)-N-méthylurée subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en milieu acide ou basique.

Réduction : Hydrure de lithium aluminium dans l'éther anhydre.

Substitution : Agents halogénants tels que le chlore ou le brome en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de triazine, tandis que les réactions de substitution peuvent produire diverses triazines substituées .

Applications De Recherche Scientifique

La N-(4-Méthoxy-6-méthyl-1,3,5-triazin-2-yl)-N-méthylurée a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme unité de base pour la synthèse de molécules plus complexes.

Biologie : Étudiée pour ses effets potentiels sur les systèmes biologiques, notamment son rôle en tant qu'herbicide.

Médecine : Investigée pour ses propriétés thérapeutiques potentielles, y compris son utilisation dans le développement de médicaments.

Industrie : Utilisée dans la production d'herbicides et d'autres produits agrochimiques.

Mécanisme d'action

Le composé exerce ses effets principalement par l'inhibition d'enzymes ou de voies spécifiques. Par exemple, en tant qu'herbicide, il inhibe la biosynthèse des acides aminés à chaîne ramifiée en ciblant l'acétolactate synthase (ALS). Cette inhibition perturbe la synthèse protéique dans les plantes, conduisant à leur mort .

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of specific enzymes or pathways. For instance, as a herbicide, it inhibits the biosynthesis of branched-chain amino acids by targeting acetolactate synthase (ALS). This inhibition disrupts protein synthesis in plants, leading to their death .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthoxy-4-méthyl-6-(méthylamino)-1,3,5-triazine : Structure similaire mais groupes fonctionnels différents.

2-Amino-4-méthoxy-6-méthyl-1,3,5-triazine : Un autre dérivé de triazine avec des substituants différents

Unicité

La N-(4-Méthoxy-6-méthyl-1,3,5-triazin-2-yl)-N-méthylurée est unique en raison de son motif de substitution spécifique sur le cycle de triazine, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité la rend précieuse dans diverses applications, en particulier dans le développement d'herbicides et de produits pharmaceutiques .

Propriétés

IUPAC Name |

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c1-4-9-6(12(2)5(8)13)11-7(10-4)14-3/h1-3H3,(H2,8,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXKIHWMUBJPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)

![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)

![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)

![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)